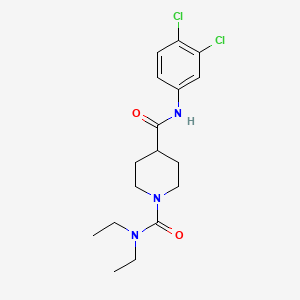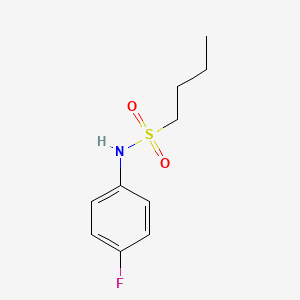![molecular formula C16H18F3NO5 B5472842 ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5472842.png)
ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you mentioned often belong to the class of organic compounds known as esters . Esters are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification . In some cases, more complex synthesis methods may be used, depending on the structure of the specific ester .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate” would involve these groups, along with additional functional groups specified in the name.Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids . They can also be reduced to alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Esters in general have diverse properties. For example, low molecular weight esters often have characteristic fruity odors and are used in perfumes and food flavorings .Direcciones Futuras
The future directions in the study of a specific compound would depend on the current state of knowledge and the potential applications of the compound. For esters in general, research continues in many areas, including the synthesis of new compounds, the study of their reactions, and their uses in various industries .
Propiedades
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(prop-2-enoxycarbonylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO5/c1-4-8-25-14(22)20-12-7-6-11(9-10(12)3)15(23,16(17,18)19)13(21)24-5-2/h4,6-7,9,23H,1,5,8H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPIOKYYULPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)OCC=C)C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,1,4,6-tetramethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5472763.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5472780.png)


![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5472797.png)

![N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5472805.png)
![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5472810.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B5472811.png)
![N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5472816.png)
![N-ethyl-N-(1-ethylpropyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5472822.png)
![1-(3-chloro-5-methoxybenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5472825.png)
![1-{4-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5472838.png)
![5-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B5472846.png)
